molecular formula C8H8N2O3 B13865878 Ethyl 6-formylpyridazine-3-carboxylate

Ethyl 6-formylpyridazine-3-carboxylate

Cat. No.: B13865878
M. Wt: 180.16 g/mol
InChI Key: BNFQRTDAMVUMNS-UHFFFAOYSA-N
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Description

Ethyl 6-formylpyridazine-3-carboxylate is a high-purity chemical intermediate designed for advanced heterocyclic chemistry and drug discovery applications. This compound features two highly reactive functional groups—an ester and an aldehyde—on a pyridazine core scaffold, making it a valuable bifunctional building block for constructing diverse molecular libraries. The pyridazine ring is a key pharmacophore in medicinal chemistry, and its incorporation into molecules is a strategy to modulate biological activity and physicochemical properties. In research settings, this and similar multifunctional heterocyclic compounds are extensively used in the synthesis and exploration of novel molecules with potential anticancer activity. Studies on analogous molecular frameworks, such as pyridine and isoxazole derivatives, have demonstrated potent in vitro efficacy against various human cancer cell lines, including prostate (PC3), lung (A549), and breast (MCF-7) cancers, with some compounds showing IC50 values lower than standard chemotherapeutic agents . The presence of both formyl and carboxylate groups allows for parallel synthetic modifications, enabling researchers to rapidly generate a series of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in laboratory research only. It is not for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate personal protective equipment in accordance with their institution's safety protocols.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

ethyl 6-formylpyridazine-3-carboxylate

InChI

InChI=1S/C8H8N2O3/c1-2-13-8(12)7-4-3-6(5-11)9-10-7/h3-5H,2H2,1H3

InChI Key

BNFQRTDAMVUMNS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(C=C1)C=O

Origin of Product

United States

Preparation Methods

Formylation via Vilsmeier-Haack Reaction

A standard method for introducing formyl groups onto aromatic or heteroaromatic rings is the Vilsmeier-Haack reaction, which uses a combination of dimethylformamide (DMF) and phosphorus oxychloride (POCl3) or similar reagents to generate an electrophilic formylating agent.

Though direct literature on the Vilsmeier-Haack formylation of ethyl pyridazine-3-carboxylate derivatives is limited, analogous procedures have been reported for pyridazine and related heterocycles, where the formyl group is introduced regioselectively at the 6-position due to electronic and steric factors.

Experimental Data Summary

Preparation Step Conditions Yield (%) Notes
Nucleophilic substitution on 4,6-dichloropyridazine Acetonitrile, 130 °C, 24 h 29% Reaction with amines; potential for selective substitution at 6-position
Vilsmeier-Haack formylation (inferred) DMF/POCl3, room temp to reflux Not specified Common formylation method for heterocycles; regioselectivity depends on substrate
Microwave-assisted synthesis (analogous systems) Ethanol, 120 °C, 20 min, microwave 75% (analogous compound) Improved yield and purity for heterocyclic carboxylates; adaptable for pyridazine systems

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-formylpyridazine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-formylpyridazine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-formylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridazine ring can interact with various receptors or enzymes, modulating their function and leading to biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

Ethyl 6-formylpyridazine-3-carboxylate belongs to a family of pyridazine-3-carboxylates with varying substituents. Below is a systematic comparison with analogs, focusing on structural features, physicochemical properties, and functional roles.

Substituent Effects and Molecular Properties

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 6-formyl, 3-ethyl ester C₈H₈N₂O₃ 180.16 High electrophilicity due to formyl group; used in heterocyclic synthesis.
Ethyl 6-methylpyridazine-3-carboxylate 6-methyl, 3-ethyl ester C₈H₁₀N₂O₂ 166.18 Methyl group enhances lipophilicity; lower reactivity compared to formyl.
Ethyl 6-aminopyridazine-3-carboxylate 6-amino, 3-ethyl ester C₇H₉N₃O₂ 167.17 Amino group enables nucleophilic substitution or coordination chemistry.
Ethyl 6-chloropyridazine-3-carboxylate 6-chloro, 3-ethyl ester C₇H₇ClN₂O₂ 186.60 Chloro substituent facilitates cross-coupling reactions.
tert-Butyl 6-formylpyridazine-3-carboxylate 6-formyl, 3-tert-butyl ester C₁₀H₁₄N₂O₃ 210.23 Bulkier tert-butyl ester increases steric hindrance; reduced solubility.
Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate 6-cyclopropylamino, 3-ester C₁₀H₁₃N₃O₂ 207.23 Cyclopropyl group enhances metabolic stability in drug design.

Reactivity and Functional Group Comparisons

  • Electrophilicity : The formyl group in this compound makes it more reactive toward nucleophiles (e.g., amines, hydrazines) compared to methyl or chloro analogs, enabling Schiff base formation or cyclization reactions.
  • Steric Effects : tert-Butyl esters (e.g., tert-Butyl 6-formylpyridazine-3-carboxylate) hinder reactions at the ester carbonyl due to steric bulk, whereas ethyl esters offer a balance between reactivity and stability.
  • Biological Activity: Amino and cyclopropylamino derivatives (e.g., Ethyl 6-aminopyridazine-3-carboxylate) are explored for antimicrobial or kinase inhibitory activity, leveraging their hydrogen-bonding capabilities.

Pharmacological Potential

  • Ethyl 6-chloropyridazine-3-carboxylate : Used in synthesizing kinase inhibitors due to its ability to form stable halogen bonds.
  • Ethyl 6-(cyclopropylamino)pyridazine-3-carboxylate: Investigated in fragment-based drug discovery for its rigid, three-dimensional structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 6-formylpyridazine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of precursor molecules under controlled conditions. For example, halogenated intermediates (e.g., bromo- or chloroacetates) are reacted with aminopyridazines in the presence of a base like potassium carbonate . Temperature and solvent polarity critically affect yield: polar aprotic solvents (e.g., DMF) at 80–100°C typically yield 60–75% purity, while lower temperatures (<60°C) reduce side reactions but slow kinetics .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

  • Methodological Answer :

  • NMR : The aldehyde proton (CHO) appears as a singlet at δ 9.8–10.2 ppm in 1^1H NMR, while the pyridazine ring protons resonate between δ 7.5–8.5 ppm. 13^{13}C NMR confirms the ester carbonyl at ~165–170 ppm and the formyl carbon at ~190 ppm .
  • MS : ESI-MS typically shows a molecular ion peak at m/z 195.1 ([M+H]+^+) with fragmentation patterns indicating loss of the ethyl group (m/z 167.0) .

Q. What solubility and stability considerations are critical for handling this compound in vitro?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (50–100 mg/mL). Stability tests recommend storage at –20°C under inert gas (N2_2/Ar) to prevent aldehyde oxidation. Degradation products (e.g., carboxylic acid derivatives) can be monitored via HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How do substituent variations (e.g., cyclopropyl, fluoro) at the 6-position alter reactivity and biological activity?

  • Methodological Answer : Comparative studies with analogs like Ethyl 6-cyclopropyl-5-fluoropyridazine-3-carboxylate reveal steric and electronic effects:

  • Cyclopropyl groups enhance metabolic stability by reducing CYP450-mediated oxidation.
  • Fluoro substituents increase electronegativity, improving binding affinity to target enzymes (e.g., kinases) .
  • Experimental Design : Use SAR studies with IC50_{50} assays and molecular docking simulations to quantify these effects .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, serum protein interference). Mitigation strategies include:

  • Standardized Assays : Use CLSI guidelines for antimicrobial testing and MTT assays with multiple cell lines (e.g., HEK293 vs. HeLa) to confirm cytotoxicity thresholds .
  • Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to off-target effects .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states for nucleophilic attack at the formyl group. Key parameters:

  • Electrostatic Potential Maps : Highlight electrophilic regions (formyl carbon) susceptible to amine or thiol nucleophiles.
  • Activation Energy : Predicts reaction feasibility under mild conditions (e.g., room temperature vs. reflux) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Methodological Answer : Large-scale production faces issues like racemization during esterification. Solutions include:

  • Continuous Flow Reactors : Improve temperature control and reduce residence time, minimizing side reactions .
  • Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) for purity analysis ≥98% .

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